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molecular formula C16H16 B8660380 9H-Fluorene, 9-(1-methylethyl)- CAS No. 3299-99-8

9H-Fluorene, 9-(1-methylethyl)-

Cat. No. B8660380
M. Wt: 208.30 g/mol
InChI Key: HOJPTYYFGWUDJX-UHFFFAOYSA-N
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Patent
US08969624B2

Procedure details

Fluorene (15.0 g, 90.4 mmol), n-BuLi (48.1 ml, 120 mmol, 2.5 M in hexane), RX=2-iodopropane (14.0 ml, 139.6 mmol). 42 was isolated as a yellowish solid (18.7 g, quant.). The analytical data were identical with these to be found in the literature (M. A. Schmidt, H. G. Alt, W. Milius, J. Organomet. Chem. 1996, 525, 15).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li][CH2:15][CH2:16][CH2:17]C.IC(C)C.OC1O[C@@H](CO)[C@H](O)[C@H](O)[C@H]1O>>[CH:16]([CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)([CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
48.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
IC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](O1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
42 was isolated as a yellowish solid (18.7 g, quant.)

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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